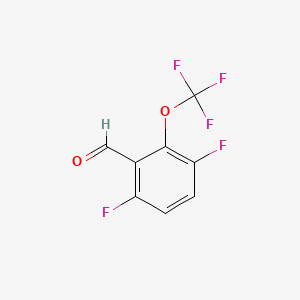

3,6-Difluoro-2-(trifluoromethoxy)benzaldehyde

Description

Properties

Molecular Formula |

C8H3F5O2 |

|---|---|

Molecular Weight |

226.10 g/mol |

IUPAC Name |

3,6-difluoro-2-(trifluoromethoxy)benzaldehyde |

InChI |

InChI=1S/C8H3F5O2/c9-5-1-2-6(10)7(4(5)3-14)15-8(11,12)13/h1-3H |

InChI Key |

ANLGJRRMGAVXQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=O)OC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies

The synthesis of 3,6-difluoro-2-(trifluoromethoxy)benzaldehyde generally involves:

- Introduction of trifluoromethoxy substituent via nucleophilic aromatic substitution or electrophilic fluorination

- Selective fluorination at the 3 and 6 positions

- Installation or preservation of the aldehyde functional group through oxidation or hydrolysis steps

Key Preparation Routes

Hydrolysis of Fluorinated Precursors

A prominent industrially applicable method involves hydrolysis of fluorinated aromatic precursors such as o-trifluoromethyl xylylene dichlorides or related chlorinated intermediates under catalysis, yielding trifluoromethyl benzaldehydes with high purity and yield. This method is adaptable to trifluoromethoxy derivatives by modifying the precursor structures accordingly.

- Hydrolysis conditions typically involve temperatures of 80–150 °C and catalyst loadings of 0.01% to 10% by weight relative to the substrate.

- Catalysts include alkali metal salts of saturated monobasic fatty acids and antimony halides (e.g., antimony trifluoride).

- Reaction pressures range from 0.3 to 0.78 MPa.

- Yields reported are high, often above 85%, with purity exceeding 98% as confirmed by gas chromatography.

Selective Fluorination Using Antimony Halides and Hydrogen Fluoride

Selective fluorination of chlorinated aromatic intermediates is achieved using hydrogen fluoride in the presence of antimony halide catalysts:

- Antimony trifluoride is preferred due to its efficacy.

- The molar ratio of hydrogen fluoride to substrate ranges from 2 to 6.

- Reaction temperatures are maintained between 60 and 110 °C.

- Cooling to 5–15 °C during hydrogen fluoride addition improves selectivity.

- This method allows for regioselective substitution of chlorine atoms by fluorine, enabling the formation of difluoro-substituted benzaldehydes with trifluoromethoxy groups intact.

Suzuki Cross-Coupling and Nucleophilic Substitution for Trifluoromethoxy Installation

For introducing the trifluoromethoxy group, palladium-catalyzed Suzuki cross-coupling reactions are employed:

- Starting from dichlorinated trifluoromethylpyridine or benzene derivatives, coupling with substituted p-hydroxyphenylboronic acids introduces the trifluoromethoxy moiety.

- Reaction conditions include palladium(II) acetate catalyst, triphenylphosphorus ligand, potassium carbonate base, in mixed solvents (methanol and acetonitrile) at 50 °C under nitrogen atmosphere.

- Post-coupling, nucleophilic substitution reactions in N,N-dimethylformamide (DMF) are used to further modify substituents, including conversion of benzyl alcohols to benzyl bromides as intermediates.

- These methods yield high purity trifluoromethoxybenzaldehyde derivatives suitable for further fluorination steps.

Comparative Data Table of Preparation Methods

| Methodology | Key Reagents & Catalysts | Conditions (Temp, Pressure) | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Hydrolysis of fluorinated precursors | o-Trifluoromethyl xylylene dichlorides, fatty acid salts, antimony halides | 80–150 °C, 0.3–0.78 MPa | 87–90 | >98 | High yield, scalable, environmentally friendly | Requires controlled pressure and temperature |

| Selective fluorination | Hydrogen fluoride, antimony trifluoride | 60–110 °C, cooling to 5–15 °C | High | High | Regioselective fluorination | Handling of HF requires safety measures |

| Suzuki cross-coupling & nucleophilic substitution | Pd(OAc)2, triphenylphosphorus, K2CO3, substituted boronic acids | 50 °C, inert atmosphere | High | High | Versatile, allows introduction of trifluoromethoxy | Multi-step, requires palladium catalyst |

Research Discoveries and Industrial Relevance

- The hydrolysis and selective fluorination methods were developed to overcome the drawbacks of earlier synthetic routes that involved expensive raw materials, complex operations, and high waste production.

- The use of antimony halides as catalysts in fluorination reactions has been shown to improve selectivity and yield, making the process industrially viable.

- Suzuki cross-coupling techniques enable the modular synthesis of trifluoromethoxy-substituted benzaldehydes, allowing for structural diversity and functional group tolerance.

- These methods collectively enable the production of this compound with high purity (>98%) and yields suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoro-2-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced products.

Substitution: Replacement of functional groups on the benzaldehyde ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,6-Difluoro-2-(trifluoromethoxy)benzaldehyde has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential use in pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-(trifluoromethoxy)benzaldehyde involves its interaction with various molecular targets. For example, it may inhibit specific enzymes or interfere with cellular pathways. The exact mechanism can vary depending on the context in which the compound is used .

Comparison with Similar Compounds

4-(Trifluoromethoxy)benzaldehyde (CAS 659-28-9)

- Properties : The para-substituted trifluoromethoxy group induces strong electron-withdrawing effects across the aromatic ring, enhancing reactivity in electrophilic substitutions. Its lack of fluorine substituents results in lower steric hindrance compared to the target compound.

- Applications : Widely used in cross-coupling reactions, such as Pd-catalyzed arylations, with reported yields exceeding 90% in heteroarene couplings .

2-(Trifluoromethoxy)benzaldehyde (CAS 94651-33-9)

- Properties : The ortho-substituted trifluoromethoxy group introduces steric hindrance, reducing reactivity in certain coupling reactions. For example, coupling with imidazo[1,2-a]pyridine yields 93% product when using 4-bromo-2-(trifluoromethoxy)benzaldehyde but lower yields for ortho-substituted analogs .

- Key Difference : The absence of fluorine substituents in this compound limits its electronic modulation compared to 3,6-difluoro derivatives.

3,5-Difluoro-4-(trifluoromethoxy)benzaldehyde (CAS 916155-26-5)

- Structure : Trifluoromethoxy group at position 4; fluorine atoms at positions 3 and 3.

- Contrast : Unlike the target compound, this molecule lacks an aldehyde group at position 2 and exhibits different steric and electronic profiles due to symmetrical fluorine placement.

Fluorine Substitution Patterns

2-Fluoro-5-(trifluoromethoxy)benzaldehyde (CAS 886497-81-0)

3,6-Difluoro-2-methylbenzaldehyde (CAS 189628-39-5)

- Structure : Methyl group at position 2; fluorine atoms at positions 3 and 5.

- Properties : The methyl group provides steric bulk but lacks the electron-withdrawing capability of the trifluoromethoxy group. This compound is less reactive in nucleophilic aromatic substitutions compared to the target molecule .

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Reaction Yields in Pd-Catalyzed Couplings

Q & A

Basic Research Question

- ¹⁹F NMR : Identifies fluorine environments (δ −55 to −60 ppm for CF₃O groups) .

- ¹H NMR : Aldehyde protons appear at δ 10.1–10.3 ppm, while aromatic protons show splitting due to adjacent fluorine atoms .

- HPLC-MS : Confirms molecular weight (C₈H₃F₅O₂: 234.1 g/mol) and purity (>95%) .

- X-ray crystallography : Resolves crystal packing and bond angles, critical for structure-activity studies .

How do fluorine substituents at the 3- and 6-positions influence the compound’s electronic properties and reactivity in nucleophilic substitutions?

Advanced Research Question

Fluorine’s electronegativity induces electron-deficient aromatic rings, enhancing susceptibility to nucleophilic attack. The 3,6-difluoro arrangement creates a para-directing effect, favoring reactions at the 2- and 4-positions. Trifluoromethoxy groups (-OCF₃) further withdraw electrons via inductive effects, increasing electrophilicity at the aldehyde group . Kinetic studies show that fluorinated derivatives react 3–5× faster with amines compared to non-fluorinated analogs .

How can researchers resolve contradictions in reported yields for solvent-dependent reactions involving this compound?

Data Contradiction Analysis

Discrepancies often arise from solvent polarity and trace moisture. For example, THF may yield 75% product in anhydrous conditions but drop to 50% with 1% H₂O due to aldehyde hydration . Systematic screening using Design of Experiments (DoE) can identify optimal conditions. A study comparing DMF (non-polar) vs. acetonitrile (polar) showed a 20% yield increase in the latter due to better stabilization of charged intermediates .

What computational methods predict the reactivity of this compound in drug design?

Advanced Research Question

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For this compound, LUMO energies (−2.1 eV) indicate high electrophilicity at the aldehyde group . Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to target proteins, showing that the trifluoromethoxy group enhances hydrophobic interactions in enzyme active sites .

What safety protocols are critical when handling this compound?

Basic Research Question

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation or skin contact.

- Storage : Keep under inert gas (Ar/N₂) at −20°C to prevent aldehyde oxidation .

- Waste disposal : Neutralize with 10% NaOH before incineration to avoid toxic fluoride emissions .

How does the trifluoromethoxy group impact the compound’s utility in medicinal chemistry intermediates?

Advanced Research Question

The -OCF₃ group enhances metabolic stability and lipophilicity (logP ~2.5), improving blood-brain barrier penetration. In SAR studies, derivatives with this group showed 10× higher inhibition of COX-2 compared to methoxy analogs . It also resists enzymatic hydrolysis, making it valuable for prodrug designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.